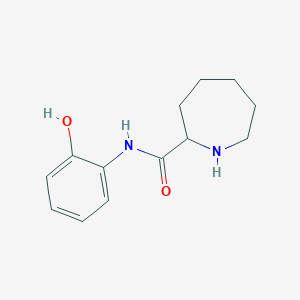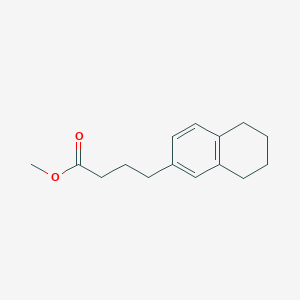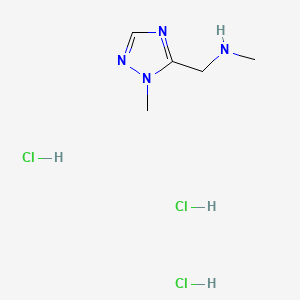
N-(2-hydroxyphenyl)azepane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyphenyl)azepane-2-carboxamide is a chemical compound with the molecular formula C₁₃H₁₈N₂O₂ It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)azepane-2-carboxamide typically involves the reaction of 2-hydroxyaniline with azepane-2-carboxylic acid. The reaction is carried out under mild conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)azepane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of amides.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-phenylazepane-2-carboxamide.
Reduction: Formation of N-(2-hydroxyphenyl)azepane-2-amine.
Substitution: Formation of N-(2-chlorophenyl)azepane-2-carboxamide.
Scientific Research Applications
N-(2-hydroxyphenyl)azepane-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)azepane-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity and stability. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
N-(2-hydroxyphenyl)azepane-2-carboxamide can be compared with other azepane derivatives:
N-(2-hydroxyphenyl)azepane-2-amine: Similar structure but with an amine group instead of an amide.
N-(2-chlorophenyl)azepane-2-carboxamide: Similar structure but with a chloro group instead of a hydroxyl group.
Azepane-2-carboxamide: Lacks the phenyl and hydroxyl groups, making it less complex.
The uniqueness of this compound lies in its combination of functional groups, which can participate in a variety of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)azepane-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c16-12-8-4-3-6-10(12)15-13(17)11-7-2-1-5-9-14-11/h3-4,6,8,11,14,16H,1-2,5,7,9H2,(H,15,17) |
InChI Key |
YJIXFTJQVCPRSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)C(=O)NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]methanol](/img/structure/B11877714.png)

![2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B11877737.png)



![1-Oxaspiro[4.5]dec-2-en-4-one, 2-phenyl-](/img/structure/B11877757.png)






